![molecular formula C6H10O B1314004 Spiro[2.3]hexan-4-ol CAS No. 21816-25-1](/img/structure/B1314004.png)

Spiro[2.3]hexan-4-ol

Übersicht

Beschreibung

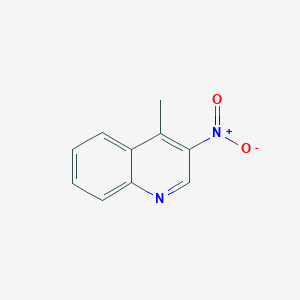

“Spiro[2.3]hexan-4-ol” is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.15 and is a building block in chemical synthesis .

Synthesis Analysis

The synthesis of spirocyclic compounds, including “this compound”, has been a significant objective in organic and medicinal chemistry . A visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks .

Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 8 non-H bonds, 1 three-membered ring, 1 four-membered ring, 1 hydroxyl group, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

“this compound” is a colorless liquid . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability are not explicitly mentioned for “this compound” in the search results.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Rearrangements and Conformations : Spiro[2.3]hexan-4-ol derivatives have been studied for their unique chemical rearrangements and conformations. For instance, Rosenberg et al. (2016) explored the competitive 1,2-C atom shifts in the strained carbene Spiro[3.3]hept-1-ylidene, highlighting distinct ring-puckered conformers and the subsequent product selectivities due to these conformations (Rosenberg, Schrievers, & Brinker, 2016).

Enzymatic Resolution in Synthesis : The synthesis of novel R- and S-spiro[2.3]hexane nucleosides involved enzymatic resolution. Bondada et al. (2004) described the key step using Pseudomonas cepacia lipase for the resolution of racemic compounds, emphasizing the potential of these compounds in medicinal chemistry (Bondada et al., 2004).

Hydrogen Abstraction Studies : Roberts and Walton (1985) conducted a study on hydrogen abstraction from spiro[2.3]hexane. They observed the rearrangement of spiro[2.3]hex-2-yl radicals to cyclobutenylethyl radicals, providing insights into the reactivity of these compounds (Roberts & Walton, 1985).

Photoclick Chemistry and Bioorthogonal Reactions

- Spiro[2.3]hex-1-ene in Photoclick Chemistry : Yu and Lin (2014) designed a spirocyclic alkene, spiro[2.3]hex-1-ene (Sph), for accelerated photoclick chemistry. This study highlights its application in rapid bioorthogonal protein labeling due to its high ring strain and reduced steric hindrance (Yu & Lin, 2014).

Structural Analysis and Drug Discovery

- Conformational Analysis for Drug Discovery : Chernykh et al. (2015) synthesized various stereoisomers of spiro[3.3]heptane-1,6-diamines. They performed structural analysis to assess their similarity with cyclohexane scaffolds, suggesting their utility in optimizing ADME parameters in drug discovery (Chernykh et al., 2015).

Antitumor Potential

- Antitumor Agents Evaluation : Knyazev et al. (2021) studied novel heterocyclic compounds containing 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework as potential antitumor agents. The in vitro evaluation of their anti-proliferative effect and impact on actin cytoskeleton transformation in fibroblast cell lines demonstrated their potential in cancer treatment (Knyazev et al., 2021).

Solubility and Thermodynamics

- Solubility Studies in Biological Solutions : Blokhina et al. (2012) measured the solubility of new drug-like spiro compounds in buffer solutions and hexane. Their research offers insights into the solubility behavior of these compounds in biological contexts, highlighting the role of molecular structure on solubility (Blokhina et al., 2012).

Cycloaddition and Structural Chemistry

- Thermally-Induced Intramolecular Cycloaddition : Zhang et al. (2018) described a method for synthesizing cyclobutane-containing spiro[2.3]hexane through thermally-induced intramolecular [2 + 2] cycloaddition. This study provides valuable information on the synthesis process and product selectivity of these compounds (Zhang et al., 2018).

Safety and Hazards

Zukünftige Richtungen

The development of new synthetic methodologies for spirocyclic compounds, including “Spiro[2.3]hexan-4-ol”, is a major point of research activity in the field of modern medicinal and combinatorial chemistry . These compounds might be useful in the synthesis of drug-like molecules or other functional materials .

Wirkmechanismus

Target of Action

Spiro[2.3]hexan-4-ol is a complex organic compound Similar compounds have been used in the synthesis of drug-like molecules .

Mode of Action

The exact mode of action of Spiro[2It’s known that similar spirocyclic compounds can undergo various chemical reactions, such as visible-light-induced intramolecular [2 + 2] cycloaddition . This process involves the interaction of the compound with a catalyst, leading to the construction of polysubstituted spirocyclic frameworks .

Biochemical Pathways

The specific biochemical pathways affected by Spiro[2The compound is likely involved in the formation of spirocyclic structures, which are significant in medicinal chemistry .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[2It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Spiro[2The compound’s ability to form spirocyclic structures suggests potential applications in the synthesis of drug-like molecules or other functional materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the visible-light-induced intramolecular [2 + 2] cycloaddition process is sensitive to light conditions

Eigenschaften

IUPAC Name |

spiro[2.3]hexan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-1-2-6(5)3-4-6/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZFXXZSPJQNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498006 | |

| Record name | Spiro[2.3]hexan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-25-1 | |

| Record name | Spiro[2.3]hexan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)